molecular formula C10H16ClN B1520173 1-(4-Methylphenyl)propan-1-amine hydrochloride CAS No. 1185341-34-7

1-(4-Methylphenyl)propan-1-amine hydrochloride

Cat. No. B1520173
CAS RN: 1185341-34-7
M. Wt: 185.69 g/mol
InChI Key: XKTMBXZLOUIZLE-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)propan-1-amine hydrochloride” is an organic compound with the CAS Number: 1185341-34-7 . It has a molecular weight of 185.7 and its IUPAC name is 1-(4-methylphenyl)-1-propanamine hydrochloride . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 185.7 . The compound’s storage temperature is room temperature .

Scientific Research Applications

X-ray Structures and Computational Studies

A study focused on the characterization of cathinones, including compounds structurally related to 1-(4-Methylphenyl)propan-1-amine hydrochloride, through X-ray diffraction and computational methods. These analyses provide insights into the molecular structures and electronic properties of these substances, contributing to a deeper understanding of their chemical behavior and potential applications in material science and molecular engineering (Nycz et al., 2011).

Pharmacological Characterization of Derivatives

Another research explored derivatives of this compound for their pharmacological properties, specifically targeting κ-opioid receptors. This study highlights the compound's potential in developing treatments for depression and addiction disorders, showcasing its importance in the pharmaceutical field (Grimwood et al., 2011).

Corrosion Inhibition

Amine derivatives, related to this compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. This application is crucial for the materials science field, offering solutions to corrosion problems in industrial settings (Boughoues et al., 2020).

Metabolism and Detectability Studies

The metabolism and detectability of 4-methyl-amphetamine and its isomers, closely related to the compound , were studied to understand their biotransformation and potential impact on drug testing in clinical and forensic toxicology. This research provides essential data for the development of detection methods for new psychoactive substances (Welter et al., 2014).

Synthesis and Performance as Corrosion Inhibitors

The synthesis of tertiary amines and their evaluation as corrosion inhibitors highlight the chemical versatility and application of this compound derivatives in protecting metals from corrosion. Such studies are vital for industries dealing with metal preservation and maintenance (Gao et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

properties

IUPAC Name

1-(4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMBXZLOUIZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185341-34-7
Record name 1-(4-methylphenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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